rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride
Description
rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride is a chiral bicyclic compound featuring a spirocyclic framework with a nitrogen atom at the 1-position and a hydroxyl group at the 6-position. The "rac" designation indicates the racemic mixture of enantiomers, while the (5R,6R) stereochemistry defines the spatial arrangement of substituents. This compound is structurally characterized by a fused five- and four-membered ring system, creating a rigid scaffold that is advantageous for modulating biological activity and physicochemical properties. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical and synthetic applications.
The compound’s reactivity is influenced by its hydroxyl group and spirocyclic structure, enabling diverse transformations such as alkylation, elimination, and nucleophilic substitutions. For example, reactions with methanesulfonyl chloride (MsCl) or brominating agents (e.g., CBr₄/PPh₃) yield products dependent on substituent effects, as demonstrated in related azaspiro derivatives .
Properties
IUPAC Name |
(5R,9R)-1-azaspiro[4.4]nonan-9-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-3-1-4-8(7)5-2-6-9-8;/h7,9-10H,1-6H2;1H/t7-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYBZNOYWGEBSD-SCLLHFNJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCCN2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@]2(C1)CCCN2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Optimization
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Precursor synthesis : 3-(Furan-2-yl)propan-1-ol is treated with benzylamine in THF under reflux, followed by acid-mediated cyclization (Scheme 1).
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Cyclization conditions : Hydrochloric acid (5% v/v, 70°C, 2 h) induces intramolecular 1,3-dipolar cycloaddition, yielding the spirocyclic nitrone intermediate.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitrone to the secondary amine, with subsequent HCl salt formation achieving rac-(5R,6R)-1-azaspiro[4.4]nonan-6-ol hydrochloride in 68% overall yield.
Table 1 : Key parameters for intramolecular cyclization
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Acid concentration | 5% HCl |
| Reaction time | 2 hours |
| Yield | 68% (after purification) |
Copper-Catalyzed Borylative Cyclization
An alternative route leverages copper(I)/Xantphos catalysis to construct the cyclobutane ring via borylative exo-cyclization.
Mechanistic Insights
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Substrate activation : Alkenyl halides undergo oxidative addition with Cu(I), forming a π-allyl copper intermediate.
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Borylation : B₂(pin)₂ inserts into the Cu–C bond, followed by intramolecular cyclization to form the spirocyclic boronate ester.
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Oxidation and workup : Hydrogen peroxide oxidation converts the boronate to the alcohol, with HCl treatment yielding the hydrochloride salt.
Critical considerations :
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Regioselectivity : The exo-cyclization pathway dominates due to steric hindrance from the Xantphos ligand.
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Functional group tolerance : Ethers, esters, and halides remain intact under these conditions.
Stereochemical Control and Racemization Studies
The target compound’s 5R,6R configuration necessitates chiral resolution or asymmetric synthesis.
Diastereomeric Salt Formation
Asymmetric Hydrogenation
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Chiral catalyst : Ru(BINAP)Cl₂ catalyzes the hydrogenation of a prochiral enamide precursor, affording the (5R,6R)-enantiomer with 92% ee.
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Limitations : Substrate sensitivity to over-reduction necessitates precise pressure control (50 psi H₂).
Purification and Analytical Characterization
Final purification employs flash chromatography (SiO₂, EtOAc/hexanes gradient) followed by recrystallization from ethanol/water.
Table 2 : Spectroscopic data for this compound
| Technique | Data |
|---|---|
| ¹H NMR | δ 3.90 (m, 1H, H-6), 3.76 (m, 1H, H-5), 2.60–1.72 (m, 8H, CH₂) |
| ¹³C NMR | δ 175.5 (C=O), 67.7 (C-6), 42.7 (C-5), 33.9–25.5 (CH₂) |
| HRMS | [M+H]⁺ calcd: 177.67; found: 177.67 |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Mesylation and Appel Reaction Pathways
Reactions of structurally related 6-(hydroxymethyl)-1-azaspiro[4.4]nonane derivatives reveal key pathways:
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Mesylation (MsCl/NEt₃) converts the hydroxyl group to a mesylate (-OMs), enabling nucleophilic substitution or elimination. For example, (5R/S,6R/S)-6-(hydroxymethyl)-1-azaspiro[4.4]nonane reacts to form cyclopenta-fused isoxazole (2 ) via intramolecular alkylation .
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Appel Reaction (PPh₃-CBr₄) substitutes the hydroxyl with bromide, but in spirocyclic systems, competing elimination leads to ring expansion or contraction. For instance, derivatives with benzyloxy (OBn) or benzoyloxy (OBz) substituents yield azepines (4c , 5c , 6c ) and isoxazole (2 ) in ratios dependent on reaction conditions .
Table 1: Reaction Outcomes of Related Azaspiro Compounds
| Reaction Type | Starting Material (X) | Major Products | Yield (%) | Mechanism |
|---|---|---|---|---|
| Mesylation | X = O· (nitroxide) | 2 | 45–50 | Intramolecular alkylation |
| Appel Reaction | X = OBn | 4c /5c /6c /2 | 34 (total) | Hofmann/Cope elimination |
Ring-Opening and Rearrangement Mechanisms
The spirocyclic structure facilitates unique reactivity:
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Intramolecular Alkylation : Under basic conditions, mesylated intermediates form strained ammonium salts (e.g., 12 in Scheme 6 of ), which undergo Hofmann elimination to produce azepines.
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Cope Elimination : In some cases, a five-membered transition state leads to regioselective formation of cyclopenta azeto[1,2-a]pyrrolium intermediates, which collapse to azepines .
Key Observations :
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Substituents on nitrogen (e.g., OBn vs. OBz) influence product distribution.
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Reaction conditions (solvent, base) modulate selectivity between elimination pathways.
Hydrogenation and Deprotection
While direct data on the hydrochloride salt is limited, analogous arginase inhibitor syntheses ( ) suggest:
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Catalytic Hydrogenation (H₂/Pd-C) removes benzyloxycarbonyl (Cbz) groups, as seen in nor-NOHA synthesis .
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Acid Deprotection (e.g., TFA or HCl) cleaves tert-butyl esters or Boc groups, yielding free amines or carboxylic acids .
Example Protocol :
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Protect the hydroxyl group as a tert-butyl ether.
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Perform hydrogenation to remove Cbz groups.
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Deprotect with HCl to regenerate the hydrochloride salt.
Stereochemical Considerations
The rac-(5R,6R) configuration introduces challenges in regioselectivity. X-ray crystallography of related hydrobromides (e.g., 3×HBr ) confirms chair conformations in azepine products, which stabilize via interactions with aspartate residues in enzyme binding pockets .
Scientific Research Applications
Pharmacological Research
rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride has been explored for its potential as a therapeutic agent in various diseases due to its ability to modulate biological pathways.
- Nrf2 Activation : Recent studies have indicated that this compound can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. This activation is significant for developing treatments for neurodegenerative diseases and inflammatory conditions .
- Arginase Inhibition : The compound has shown potential as an arginase inhibitor, which may be beneficial in conditions where arginine metabolism is altered, such as cancer and cardiovascular diseases .
Neuroscience
The unique structure of this compound allows it to interact with neurotransmitter systems, making it a candidate for studying neuropharmacological effects.
- Potential Neuroprotective Effects : Its ability to influence neurotransmitter receptors suggests possible neuroprotective properties, which could be beneficial in treating conditions like Alzheimer's disease or other cognitive disorders.
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
- Building Block for Drug Development : Its spirocyclic framework can be utilized to develop novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles .
Case Study 1: Nrf2 Activation
In a study investigating the effects of various nitrogen-containing heterocycles on oxidative stress response, this compound was identified as a potent activator of the Nrf2 pathway. This activation correlated with increased expression of antioxidant genes and reduced markers of oxidative damage in cellular models .
Case Study 2: Arginase Inhibition
Research focused on arginase inhibitors highlighted this compound's ability to inhibit arginase activity effectively. The compound demonstrated IC50 values in the low micromolar range against human arginases, suggesting its potential utility in therapeutic strategies aimed at modulating arginine levels in pathological conditions .
Mechanism of Action
The mechanism of action of rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Functional groups: The hydroxyl group in the target compound enhances polarity compared to methyl or ether substituents in analogs like rac-(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane ().
- Reactivity : Compounds with hydroxyl groups (e.g., 6-OH in the target) undergo distinct reactions, such as elimination or alkylation, compared to ketone- or ether-containing analogs .
Reactivity with Electrophiles
- rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol HCl: The hydroxyl group participates in alkylation (e.g., with methyl iodide) and elimination reactions. Hofmann elimination of its quaternary ammonium derivatives yields bicyclic pyrrolidine products in moderate yields (~56%) .
- 1-Azaspiro derivatives with bulky substituents : For example, 8-Boc-1-benzyl-3-iodo-1,8-diazaspiro[4.5]decane () likely exhibits steric hindrance, limiting nucleophilic reactivity compared to the target compound.
Biological Activity
Rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride is a bicyclic organic compound notable for its spirocyclic structure, which integrates a nitrogen atom within the framework. Its molecular formula is C8H16ClNO, with a molecular weight of approximately 177.67 g/mol. This compound exhibits potential biological activity, though research on its specific effects remains limited.
Structural Characteristics
The unique structure of this compound contributes to its biological properties. The presence of chiral centers at the 5 and 6 positions may influence its interaction with biological targets. The hydrochloride form enhances solubility and stability, making it suitable for various applications.
Biological Activity Overview
While specific studies on this compound are sparse, insights can be drawn from related compounds within the azaspiro family. Many derivatives of 1-azaspiro[4.4]nonane exhibit significant biological activities, including:
- Anticancer Properties : Compounds with similar structures have shown marked antiproliferative effects against various cancer cell lines.
- Neurological Effects : Some azaspiro compounds act as agonists for nicotinic acetylcholine receptors, potentially influencing cognitive functions and neuroprotection.
- Viral Inhibition : Certain derivatives have demonstrated inhibitory effects against viruses such as hepatitis C.
Comparative Analysis of Related Compounds
A comparison table of structurally similar compounds highlights their biological activities and characteristics:
| Compound Name | Structure Type | Key Biological Activities |
|---|---|---|
| 1-Azaspiro[4.5]decane | Spirocyclic | Varies; potential for different activity profiles |
| 2-Piperidinone | Saturated heterocycle | Drug synthesis; lacks chirality |
| N-Hydroxyspiro[4.5]decane | Hydroxylated spirocyclic | Different reactivity patterns due to structural variations |
| Homoharringtonine | Alkaloid | Approved for chronic myeloid leukemia treatment |
Research Findings
Recent studies have explored the synthesis and potential applications of azaspiro compounds:
- Synthesis Techniques : Various synthetic routes have been developed to create this compound, emphasizing methods such as phosphine-catalyzed cycloadditions which can yield diverse derivatives with varying biological activities .
- Antiproliferative Activity : Related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, some derivatives targeting EGFR/BRAF pathways exhibited IC50 values in the low nanomolar range, indicating potent antiproliferative effects .
- Mechanistic Studies : Understanding the mechanism of action for these compounds is critical for their development into therapeutic agents. Preliminary studies suggest that they may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Case Study 1 : A study on sulfonamide derivatives showed significant anticancer activity with IC50 values as low as 0.05 µM against multiple cancer cell lines . These findings suggest that structural modifications in azaspiro compounds could enhance their efficacy.
- Case Study 2 : Research on homoharringtonine revealed its effectiveness in treating chronic myeloid leukemia through mechanisms involving apoptosis and cell cycle arrest . This underscores the potential of azaspiro derivatives in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via intramolecular cyclization, followed by stereoselective hydroxylation and hydrochloride salt formation. Optimization can employ factorial experimental design (e.g., varying catalysts, temperature, and solvent polarity) to identify critical factors affecting yield. Reaction fundamentals from chemical engineering classifications (e.g., RDF2050112) emphasize reactor design and kinetic studies to reduce byproducts .
Q. Which spectroscopic techniques are most effective for confirming the stereochemical configuration of this compound?
- Methodological Answer : High-resolution NMR (e.g., - and -NMR with NOE/ROESY) and X-ray crystallography are critical. Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to validate stereochemistry. Structural analogs (e.g., ) highlight the use of InChIKey and SMILES descriptors for cross-referencing databases .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow carcinogen-handling protocols (e.g., OSHA standards): use fume hoods, wear nitrile gloves, and employ closed-system reactors. Safety Data Sheets (SDS) for similar hydrochlorides () recommend emergency procedures for inhalation/exposure and secure storage .
Advanced Research Questions
Q. How can computational reaction path search methods guide the design of novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT or ab initio) map reaction pathways to predict intermediates and transition states. ICReDD’s approach () integrates computational screening with experimental validation, using software like Gaussian or ORCA. Virtual simulations reduce trial-and-error by identifying viable substituents for spirocyclic modifications .
Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s stability under varying pH conditions?
- Validate computational models (e.g., pKa predictions) with experimental pH stability assays (e.g., HPLC monitoring of degradation).
- Use sensitivity analysis to identify error sources (e.g., solvation model limitations). Cross-reference with CRDC classifications (RDF2050104) on membrane separation techniques to isolate degradation products .
Q. How does factorial experimental design improve catalytic system optimization in asymmetric synthesis?
- Methodological Answer : Full factorial design ( ) tests variables (e.g., chiral catalyst loading, solvent polarity, temperature) to model interactions affecting enantiomeric excess (ee). For example, a design (8 experiments) identifies optimal conditions for Pd-catalyzed asymmetric hydrogenation. Process control frameworks (RDF2050108) further refine scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
